4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline, also known as 4-PPTFA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of aniline, and is a colorless liquid with a melting point of -56°C and a boiling point of 111°C. 4-PPTFA is soluble in many organic solvents and is used as a starting material for a variety of reactions, such as the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Organic Synthesis Methods
- Introduction of Functional Groups: A study by Itoh et al. (2002) describes the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions, leading to the introduction of hydroxy groups and N-iodophenylation at the para position of N-arylamides. This method is crucial for synthesizing derivatives of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline, highlighting its versatility in organic synthesis (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
- Synthesis of Quinolinones: Marull, Lefebvre, and Schlosser (2004) developed an improved method to access 4-trifluoromethyl-2(1H)-quinolinones, starting from anilines. This "watering protocol" avoids competing condensations and is a direct application of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline in the synthesis of complex heterocyclic compounds (Marull, Lefebvre, & Schlosser, 2004).
Materials Science Applications
- Nonlinear Optical (NLO) Materials: Revathi et al. (2017) conducted experimental and theoretical analyses on derivatives of 4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline for potential use in NLO materials. The study provided insights into the vibrational analysis, hyperconjugation interactions, and molecular electrostatic potential, demonstrating the compound's significance in developing NLO materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Pharmacological Implications
- Synthesis of Bioactive Metabolites: Kenny et al. (2004) detailed the synthesis and characterization of metabolites of diclofenac, a nonsteroidal anti-inflammatory drug. This includes methods for preparing aniline derivatives, which are crucial for understanding the drug's metabolism and potential idiosyncratic reactions (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
properties
IUPAC Name |
4-(3-phenylpropoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-11-13(20)8-9-15(14)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMOUGSTYGOBDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropoxy)-3-(trifluoromethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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